2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide
CAS No.:
Cat. No.: VC14784920
Molecular Formula: C26H28N4O3
Molecular Weight: 444.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H28N4O3 |
|---|---|
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[1-(3-methylbutyl)indol-4-yl]acetamide |
| Standard InChI | InChI=1S/C26H28N4O3/c1-18(2)12-14-29-15-13-21-23(8-5-9-24(21)29)27-25(31)17-30-26(32)11-10-22(28-30)19-6-4-7-20(16-19)33-3/h4-11,13,15-16,18H,12,14,17H2,1-3H3,(H,27,31) |
| Standard InChI Key | WVBQMFMSTWSDGR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)OC |
Introduction
Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C25H26N4O3 |
| Molecular Weight | 430.51 g/mol |
| LogP (Partition Coefficient) | 4.0126 |
| LogSw (Water Solubility) | -4.2923 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area (PSA) | 60.653 Ų |
| Stereo Configuration | Achiral |
| InChI Key | IISCANDIRKYQOQ-UHFFFAOYSA-N |
This compound is characterized by a pyridazinone core substituted with a methoxyphenyl group, an indole moiety, and an acetamide linker. Its hydrophobic nature (high LogP) suggests limited water solubility but potential membrane permeability.
Synthesis
The synthesis of this compound likely involves multi-step organic reactions, including:
-
Formation of the Pyridazinone Core: Pyridazinones are typically synthesized via cyclization of hydrazine derivatives with diketones or related compounds.
-
Introduction of Substituents:
-
The methoxyphenyl group can be introduced via electrophilic aromatic substitution or coupling reactions.
-
The indole moiety may be attached through amidation reactions involving the acetamide linker.
-
-
Final Assembly: The components are coupled using standard peptide bond-forming techniques or other condensation reactions.
Further experimental details would require access to specific synthetic protocols.
Solubility and Lipophilicity
-
The compound's low water solubility (logSw = -4.2923) and high lipophilicity (logP = 4.0126) suggest it may be suitable for oral bioavailability but could require formulation strategies to enhance solubility.
Hydrogen Bonding
-
With six hydrogen bond acceptors and one donor, the molecule has moderate potential for interactions with biological macromolecules such as enzymes or receptors.
Biological Potential
Although specific bioactivity data for this compound is unavailable, its structure indicates potential for interaction with biological targets:
-
Pyridazinone Core: Known for anti-inflammatory and enzyme-inhibitory activities.
-
Indole Moiety: Commonly found in pharmacologically active compounds, including anticancer and CNS-active agents.
-
Methoxyphenyl Substitution: Enhances lipophilicity and may improve receptor binding affinity.
Hypothetical Applications
-
The compound could serve as a lead molecule for drug discovery targeting kinases, G-protein coupled receptors (GPCRs), or enzymes involved in metabolic pathways.
Spectroscopic Techniques
To confirm the structure, the following techniques would be employed:
-
NMR Spectroscopy: Proton (H) and Carbon (C) NMR would reveal chemical shifts characteristic of the pyridazinone, indole, and methoxyphenyl groups.
-
Mass Spectrometry (MS): Accurate mass determination to confirm molecular weight.
-
Infrared (IR) Spectroscopy: Identification of functional groups such as amides (C=O stretch) and aromatic rings.
Computational Studies
Molecular docking or in silico studies could predict binding affinities to biological targets, aiding in rational drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume